molecular formula C11H17ClN4 B1481360 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2098085-78-8

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1481360
CAS No.: 2098085-78-8
M. Wt: 240.73 g/mol
InChI Key: DSFGVXUSSCTDKQ-UHFFFAOYSA-N
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Description

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a chloro-substituted imidazo[1,2-a]pyrazine core with a piperidine ring, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Chlorination: The final step involves the selective chlorination of the imidazo[1,2-a]pyrazine core, which can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or primary amines under mild conditions.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.

    Reduction: Dechlorinated or fully hydrogenated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its unique combination of a chloro-substituted imidazo[1,2-a]pyrazine core and a piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c12-10-7-14-11-8-15(5-6-16(10)11)9-1-3-13-4-2-9/h7,9,13H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGVXUSSCTDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN3C(=NC=C3Cl)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 3
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 4
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 5
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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